Cas no 1314898-03-7 (2-(hydrazinylmethyl)benzene-1,3,5-triol)

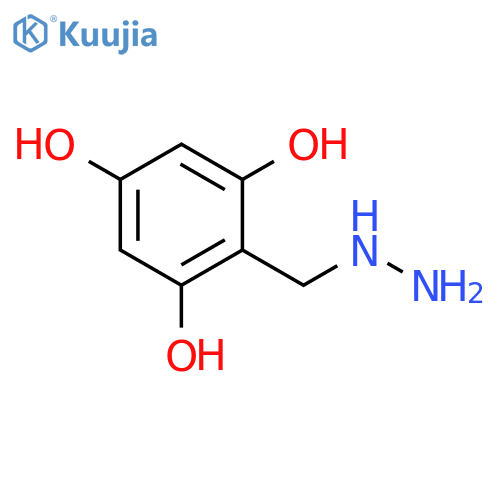

1314898-03-7 structure

商品名:2-(hydrazinylmethyl)benzene-1,3,5-triol

2-(hydrazinylmethyl)benzene-1,3,5-triol 化学的及び物理的性質

名前と識別子

-

- 2-(hydrazinylmethyl)benzene-1,3,5-triol

- 1,3,5-Benzenetriol, 2-(hydrazinylmethyl)-

-

- インチ: 1S/C7H10N2O3/c8-9-3-5-6(11)1-4(10)2-7(5)12/h1-2,9-12H,3,8H2

- InChIKey: ROQIHOFNWLUQFB-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC(O)=CC(O)=C1CNN

じっけんとくせい

- 密度みつど: 1.498±0.06 g/cm3(Predicted)

- ふってん: 477.5±24.0 °C(Predicted)

- 酸性度係数(pKa): 9.12±0.40(Predicted)

2-(hydrazinylmethyl)benzene-1,3,5-triol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1856419-10.0g |

2-(hydrazinylmethyl)benzene-1,3,5-triol |

1314898-03-7 | 10g |

$3807.0 | 2023-05-23 | ||

| Enamine | EN300-1856419-2.5g |

2-(hydrazinylmethyl)benzene-1,3,5-triol |

1314898-03-7 | 2.5g |

$1735.0 | 2023-09-18 | ||

| Enamine | EN300-1856419-0.1g |

2-(hydrazinylmethyl)benzene-1,3,5-triol |

1314898-03-7 | 0.1g |

$779.0 | 2023-09-18 | ||

| Enamine | EN300-1856419-0.05g |

2-(hydrazinylmethyl)benzene-1,3,5-triol |

1314898-03-7 | 0.05g |

$744.0 | 2023-09-18 | ||

| Enamine | EN300-1856419-5g |

2-(hydrazinylmethyl)benzene-1,3,5-triol |

1314898-03-7 | 5g |

$2566.0 | 2023-09-18 | ||

| Enamine | EN300-1856419-0.5g |

2-(hydrazinylmethyl)benzene-1,3,5-triol |

1314898-03-7 | 0.5g |

$849.0 | 2023-09-18 | ||

| Enamine | EN300-1856419-1.0g |

2-(hydrazinylmethyl)benzene-1,3,5-triol |

1314898-03-7 | 1g |

$884.0 | 2023-05-23 | ||

| Enamine | EN300-1856419-0.25g |

2-(hydrazinylmethyl)benzene-1,3,5-triol |

1314898-03-7 | 0.25g |

$814.0 | 2023-09-18 | ||

| Enamine | EN300-1856419-5.0g |

2-(hydrazinylmethyl)benzene-1,3,5-triol |

1314898-03-7 | 5g |

$2566.0 | 2023-05-23 | ||

| Enamine | EN300-1856419-1g |

2-(hydrazinylmethyl)benzene-1,3,5-triol |

1314898-03-7 | 1g |

$884.0 | 2023-09-18 |

2-(hydrazinylmethyl)benzene-1,3,5-triol 関連文献

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

1314898-03-7 (2-(hydrazinylmethyl)benzene-1,3,5-triol) 関連製品

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬